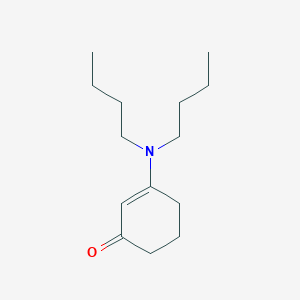
1-(4-Iodophenyl)-2-methylpyridazine-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodophenyl)-2-methylpyridazine-3,6-dione is an organic compound characterized by the presence of an iodophenyl group attached to a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-2-methylpyridazine-3,6-dione typically involves the reaction of 4-iodoaniline with appropriate reagents to form the desired pyridazine derivative. One common method involves the use of cyclopentanone oxime, which is slowly added to a chloroform suspension containing phosphorus pentachloride. The temperature is controlled between -14°C and -10°C during the process. After mixing, phosphorus oxychloride is added, and the reaction is carried out at 60°C for four hours. The solvent is then evaporated under reduced pressure, and the residue is poured into crushed ice under stirring. The pH is adjusted to 8.1-8.5 using potassium carbonate, and the product is obtained by suction filtration .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Iodophenyl)-2-methylpyridazine-3,6-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Sodium chlorite, CO2 atmosphere, mild conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane.
Major Products Formed: The major products formed from these reactions include lactams, reduced derivatives, and substituted pyridazine compounds .
Applications De Recherche Scientifique
1-(4-Iodophenyl)-2-methylpyridazine-3,6-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 1-(4-Iodophenyl)-2-methylpyridazine-3,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
1-(4-Iodophenyl)piperidin-2-one: Shares the iodophenyl group but differs in the core structure, leading to different chemical properties and applications.
Isoindoline-1,3-dione derivatives: These compounds have similar structural features and are investigated for their biological activities.
Propriétés
Numéro CAS |
61442-18-0 |
|---|---|
Formule moléculaire |
C11H9IN2O2 |
Poids moléculaire |
328.11 g/mol |
Nom IUPAC |
1-(4-iodophenyl)-2-methylpyridazine-3,6-dione |
InChI |
InChI=1S/C11H9IN2O2/c1-13-10(15)6-7-11(16)14(13)9-4-2-8(12)3-5-9/h2-7H,1H3 |
Clé InChI |
PSAHHFZSZFWJEB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=CC(=O)N1C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


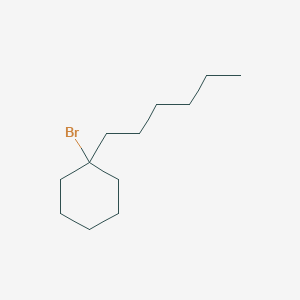
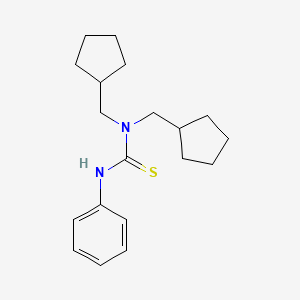
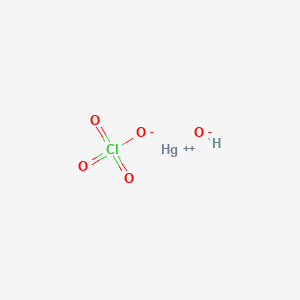
![Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid](/img/structure/B14588111.png)
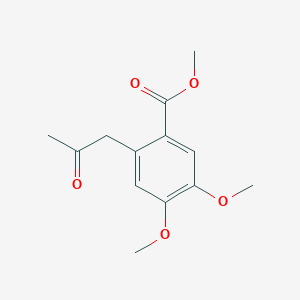
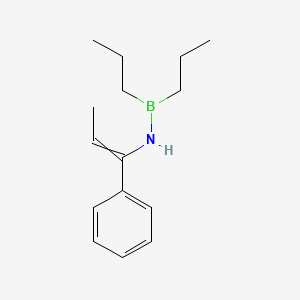
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine](/img/structure/B14588140.png)
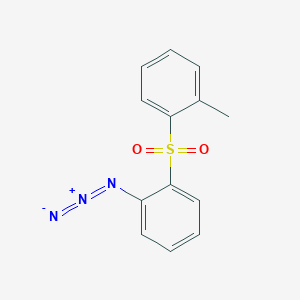
![(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol](/img/structure/B14588153.png)
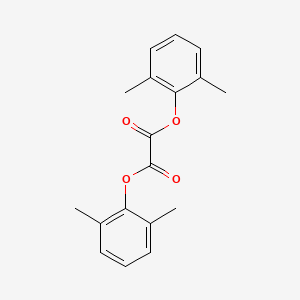
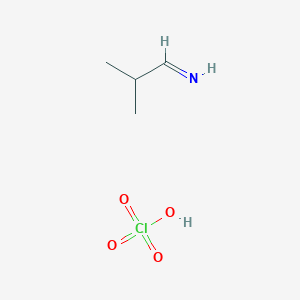
![Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14588165.png)
![N-(3-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14588167.png)
